![molecular formula C21H22N2O3 B7701465 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B7701465.png)
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic neuropathic pain.
Mecanismo De Acción
EMA401 works by blocking the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling in the nervous system. By blocking the activity of AT2R, EMA401 reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a selective effect on the nervous system, with little to no effect on other organ systems. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EMA401 is its specificity for the nervous system, making it an ideal candidate for the treatment of neuropathic pain. Additionally, EMA401 has been shown to have a favorable safety profile, making it a promising treatment option for patients with chronic neuropathic pain. However, one limitation of EMA401 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.
Direcciones Futuras
Future research on EMA401 should focus on further elucidating its mechanism of action and identifying potential biomarkers that can be used to predict patient response to treatment. Additionally, further clinical trials are needed to determine the long-term safety and efficacy of EMA401 in the treatment of chronic neuropathic pain. Finally, research should also explore the potential use of EMA401 in the treatment of other chronic pain conditions.
Métodos De Síntesis
EMA401 is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-methylamine to yield the amide intermediate. The amide intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, EMA401.
Aplicaciones Científicas De Investigación
EMA401 has been extensively studied for its potential use as a treatment for chronic neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain in animal models of neuropathic pain. Clinical trials have also shown promising results, with EMA401 demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.
Propiedades
IUPAC Name |
N-ethyl-2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)19(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRGUZEBKHUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.